(3S)-1,3,4-Trimethylpiperazine-2,5-dione
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Overview
Description
(3S)-1,3,4-Trimethylpiperazine-2,5-dione is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by three methyl groups attached to the piperazine ring and two ketone groups at positions 2 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,3,4-Trimethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-diaminopropane with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired piperazine dione.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3S)-1,3,4-Trimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(3S)-1,3,4-Trimethylpiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-1,3,4-Trimethylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpiperazine: Lacks the ketone groups present in (3S)-1,3,4-Trimethylpiperazine-2,5-dione.
2,5-Dimethylpiperazine: Has methyl groups at different positions compared to this compound.
1,3,4-Trimethylpiperazine: Similar structure but lacks the ketone groups.
Uniqueness
The presence of both methyl and ketone groups in this compound makes it unique compared to other piperazine derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(3S)-1,3,4-trimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-5-7(11)8(2)4-6(10)9(5)3/h5H,4H2,1-3H3/t5-/m0/s1 |
InChI Key |
AMADWOODIDMYTQ-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N(CC(=O)N1C)C |
Canonical SMILES |
CC1C(=O)N(CC(=O)N1C)C |
Origin of Product |
United States |
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